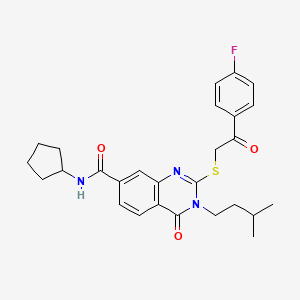
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H30FN3O3S and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉FN₂O₂S
- Molecular Weight : 378.5 g/mol
- CAS Number : 1020979-94-5
The structure features a quinazoline core, which is known for its pharmacological relevance, particularly in the development of anticancer agents.
Synthesis
The synthesis of this compound involves several steps starting from readily available precursors. The process typically includes the formation of the quinazoline ring followed by substitution reactions to introduce the cyclopentyl and thioether functionalities.
Anticancer Properties
Recent studies have evaluated the anti-proliferative activity of this compound against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant inhibitory effects on cancer cell growth across multiple lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) . The results indicated that:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| LN-229 (Glioblastoma) | 5.0 | N-cyclopentyl... |
| Capan-1 (Pancreatic) | 7.5 | N-cyclopentyl... |
| NCI-H460 (Lung) | 6.0 | N-cyclopentyl... |
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The mechanism by which N-cyclopentyl... exerts its effects appears to be multifaceted. It has been shown to interact with specific kinases , which are critical in regulating cell growth and survival pathways. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells . The compound's ability to stabilize certain kinase conformations was highlighted in differential scanning fluorimetry assays, indicating strong binding affinity .
Selectivity and Potency
In addition to its anticancer properties, the selectivity of N-cyclopentyl... for cancerous versus normal cells is an important aspect of its biological profile. Preliminary data indicate that while it effectively inhibits cancer cell lines, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index.
Case Studies
- Study on Quinazoline Derivatives : A comprehensive study synthesized various quinazoline derivatives and evaluated their biological activities, including N-cyclopentyl... The research demonstrated that modifications at specific positions on the quinazoline ring significantly influenced anti-proliferative activity .
- Kinase Inhibition Profile : Another investigation focused on the kinase inhibition profile of quinazoline-based compounds. It was found that N-cyclopentyl... effectively inhibited several kinases associated with cancer progression, providing insights into its potential as a targeted therapy .
属性
IUPAC Name |
N-cyclopentyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3S/c1-17(2)13-14-31-26(34)22-12-9-19(25(33)29-21-5-3-4-6-21)15-23(22)30-27(31)35-16-24(32)18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNXCPWVOXKYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














